molecular formula C21H17FN2O3 B2805470 N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946254-60-0

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2805470
CAS No.: 946254-60-0
M. Wt: 364.376
InChI Key: MYTDTNNEYKDERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 946254-60-0) is a high-purity small molecule with a molecular formula of C21H17FN2O3 and a molecular weight of 364.38 g/mol . This compound belongs to the dihydropyridine class, a scaffold recognized for its significant versatility in medicinal chemistry and drug discovery research . The structure features a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide linker connected to a 4-acetylphenyl group and a benzyl moiety at the N1 position bearing a 2-fluorophenyl ring . This specific arrangement contributes to its potential as a key intermediate or building block for the synthesis of more complex bioactive molecules. Dihydropyridine derivatives are widely investigated for their diverse biological activities. Structurally similar compounds, such as related N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamides, have been reported as potent inhibitors of kinase targets like the Met kinase superfamily, which plays a critical role in cellular signaling processes . Other close analogs have been documented as ligands for biological targets including the hepatocyte growth factor receptor, suggesting potential for applications in oncology research . The presence of the acetyl group on the anilide ring offers a handle for further chemical modification, making this compound a valuable template for structure-activity relationship (SAR) studies and lead optimization campaigns. This product is provided with a guaranteed purity of 95% or higher and is intended for research and development purposes only in laboratory settings . It is not for diagnostic, therapeutic, or human use. Researchers can procure this compound in various quantities to support their scientific investigations.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTDTNNEYKDERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C21H17FN2O3
  • Molecular Weight : 364.376 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide

Biological Activities

This compound exhibits several notable biological activities:

  • Antioxidant Activity : Studies have shown that compounds in the dihydropyridine class can scavenge free radicals, thereby reducing oxidative stress. This property is crucial for potential applications in preventing oxidative damage in various diseases, including neurodegenerative disorders.
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the range of 15.625 to 125 μM .
  • Anticancer Potential : Some studies suggest that derivatives of dihydropyridine compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Modulation of Cell Signaling Pathways : It is believed that this compound can influence various signaling cascades, including those related to apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenging free radicals; potential neuroprotective effects
Anti-inflammatoryReduces markers of inflammation in vitro
AntimicrobialEffective against Gram-positive bacteria (MIC 15.625–125 μM)
AnticancerInduces apoptosis in cancer cell lines

Case Study Example

In a study evaluating the antimicrobial efficacy of various dihydropyridine derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics like ciprofloxacin . This suggests a promising role for this compound in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Physicochemical Differences

The compound is compared to three analogs with modifications in substituent groups, as detailed below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Average Mass (g/mol) Substituent (Benzyl Group) Substituent (Acetyl/Pyridine Group) ChemSpider ID
Target Compound C₂₁H₁₇FN₂O₃* ~376.37 2-fluorophenylmethyl 4-acetylphenyl Not Available
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-... C₂₁H₁₆ClFN₂O₃ 398.82 2-chloro-6-fluorobenzyl 4-acetylphenyl 5914635
D-11 () Not Provided† Not Provided 4-fluorobenzyl 4,6-dimethyl-2-oxo-dihydropyridinyl Not Available

*Calculated based on structural similarity to .

Substituent Effects

a) Halogen Substituents
  • Target Compound vs. Analog : The substitution of chlorine in the 2-chloro-6-fluorobenzyl group () with hydrogen in the target compound reduces molecular mass by ~22.45 g/mol and decreases lipophilicity (Cl has higher hydrophobicity than H). This change may enhance aqueous solubility but reduce membrane permeability .
  • Fluorine Position: The target’s 2-fluorophenylmethyl group contrasts with D-11’s 4-fluorobenzyl ().
b) Acetylphenyl vs. Methylpyridine Groups

The 4-acetylphenyl group in the target and compound provides a hydrogen-bond acceptor, whereas D-11’s 4,6-dimethyl-2-oxo-dihydropyridinyl group adds steric bulk and electron-withdrawing effects. This may influence binding affinity in enzyme-active sites or receptor pockets .

Pharmacological Implications (Speculative)

  • The chloro-fluoro analog () may exhibit higher metabolic stability due to increased halogenated aromatic resistance to oxidation.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Core Formation : Cyclization of dihydropyridine precursors using catalysts such as Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
  • Functionalization : Introduction of the 4-acetylphenyl and 2-fluorobenzyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .
  • Optimization : Reaction conditions (temperature: 80–110°C; solvents: DMF or THF) and purification via column chromatography or recrystallization are critical for >85% yield .
  • Validation : Monitor progress via TLC and confirm structure using ¹H/¹³C NMR and HRMS .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (carbonyl peaks at ~170–180 ppm) .
    • Mass Spectrometry : HRMS (e.g., m/z 381.12 [M+H]⁺) .
  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm); >98% purity threshold .
    • Elemental Analysis : Match calculated vs. observed C, H, N percentages .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

  • Functional Group Modulation :
    • Replace the 2-fluorophenyl group with chloro or methoxy analogs to assess impact on enzyme inhibition (e.g., kinase assays) .
    • Modify the acetyl group to sulfonamide or carbamate for improved solubility .
  • In Silico Modeling :
    • Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .
  • Biological Assays :
    • Use IC₅₀ values from enzyme inhibition assays and compare with analogs (e.g., dihydropyridine derivatives in ).

Advanced: How to resolve contradictions in reported biological activity data?

  • Case Example : Discrepancies in cytotoxicity (IC₅₀ = 5 µM vs. 20 µM in similar cell lines):
    • Experimental Variables : Validate cell culture conditions (e.g., hypoxia vs. normoxia) and assay protocols (MTT vs. ATP-based) .
    • Metabolic Stability : Test compound stability in serum (e.g., half-life <2 hours may explain reduced in vivo efficacy) .
  • Cross-Validation : Combine in vitro data with zebrafish or murine xenograft models to confirm activity .

Advanced: What computational strategies predict biological targets and off-target effects?

  • Target Prediction :
    • Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) .
    • Validate with molecular dynamics simulations (AMBER) to assess binding mode stability .
  • Off-Target Screening :
    • Perform PASS Online analysis for ADMET profiles, focusing on hERG inhibition risks .

Basic: How to assess physicochemical stability and solubility for formulation?

  • Stability :
    • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solubility :
    • Use shake-flask method (pH 1.2–7.4 buffers); logP ~2.5 indicates moderate lipophilicity .
    • Enhance via co-solvents (PEG 400) or nanoemulsion .

Advanced: What methodologies are recommended for in vivo pharmacokinetic studies?

  • Animal Models :
    • Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma samples at 0–24 hours .
  • Analytical Workflow :
    • Quantify via LC-MS/MS (LLOQ = 1 ng/mL); calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Tissue Distribution :
    • Use whole-body autoradiography to track ¹⁴C-labeled compound accumulation in organs .

Advanced: How to design combination therapies to overcome drug resistance?

  • Synergy Screening :
    • Test with standard chemotherapeutics (e.g., doxorubicin) via Chou-Talalay method (Combination Index <1) .
  • Mechanistic Studies :
    • Profile gene expression (RNA-seq) in resistant vs. sensitive cell lines to identify compensatory pathways .
  • Formulation :
    • Develop liposomal co-delivery systems to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.